molecular formula C12H16FNO B8732666 4-[(4-fluorophenyl)methyl]piperidin-4-ol

4-[(4-fluorophenyl)methyl]piperidin-4-ol

Cat. No.: B8732666
M. Wt: 209.26 g/mol
InChI Key: XNOZKVAOXOLUBS-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]piperidin-4-ol is a piperidine derivative featuring a fluorophenylmethyl substituent at the 4-position of the piperidine ring, with a hydroxyl group at the same position. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry. Piperidine derivatives are widely explored for their bioactivity, particularly in neurological and metabolic disorders, due to their ability to interact with receptors such as dopamine D2 and serotonin receptors .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2

InChI Key

XNOZKVAOXOLUBS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Reaction Steps

  • Protection of Piperidinone :

    • N-BOC-4-piperidone (protected ketone) is synthesized by reacting 4-piperidone with di-tert-butyl dicarbonate (BOC anhydride) in dichloromethane.

    • Role of Protection : Prevents side reactions between the amine group and the Grignard reagent.

  • Grignard Addition :

    • 4-Fluorobenzyl magnesium bromide is prepared by reacting 4-fluorobenzyl bromide with magnesium in tetrahydrofuran (THF).

    • The Grignard reagent adds to the ketone of N-BOC-4-piperidone , forming N-BOC-4-[(4-fluorophenyl)methyl]piperidin-4-ol .

  • Deprotection :

    • The BOC group is removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine. However, since the target compound lacks a primary amine, further purification is required to isolate the tertiary alcohol.

Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
ProtectionBOC anhydride, CH₂Cl₂, RT, 2 h>90
Grignard Addition4-Fluorobenzyl MgBr, THF, reflux, 3 h75–85
DeprotectionHCl (4M), dioxane, RT, 1 h90

Hydrogenation of Tetrahydropyridine Derivatives

Hydrogenation is employed to reduce unsaturated intermediates to saturated piperidine derivatives. This method is particularly effective when the hydroxyl group is introduced prior to ring saturation.

Reaction Steps

  • Synthesis of Tetrahydropyridine Intermediate :

    • 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is prepared via a Friedel-Crafts alkylation or reductive amination.

  • Hydrogenation :

    • The tetrahydropyridine derivative is hydrogenated using Pd(OH)₂ or Pd/C in methanol under high pressure (200 psi H₂).

    • The double bond is reduced, forming the piperidine ring while retaining the hydroxyl and 4-fluorophenylmethyl groups.

  • Deprotection (if applicable) :

    • Benzyl groups are removed via catalytic hydrogenolysis (H₂, Pd/C) to yield the final product.

Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Tetrahydropyridine SynthesisFriedel-Crafts alkylation, AlCl₃, benzene70–80
HydrogenationPd(OH)₂, MeOH, 200 psi H₂, 48 h94
DeprotectionH₂, Pd/C, EtOH, RT, 12 h95

Reductive Amination

This method involves the formation of an imine intermediate, followed by its reduction to the secondary amine. While less direct, it offers a pathway for introducing substituents to the piperidine core.

Reaction Steps

  • Imine Formation :

    • 4-Piperidone reacts with 4-fluorobenzaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, STAB) to form a Schiff base.

  • Reduction to Secondary Amine :

    • The imine is reduced to 4-[(4-fluorophenyl)methyl]piperidin-4-ol using STAB or NaBH₃CN.

Limitations

  • Low Yield : Competing side reactions (e.g., over-reduction) reduce efficiency.

  • Impurity Control : Requires stringent purification (e.g., HPLC).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Grignard ReactionHigh regioselectivity, scalableRequires BOC protection75–85
HydrogenationMild conditions, retains functional groupsLimited to pre-saturated intermediates94
Reductive AminationSimple reagents, avoids protection stepsLow yield, side reactions60–70

Industrial-Scale Production Considerations

For large-scale synthesis, the Grignard reaction and hydrogenation methods are preferred due to their scalability and cost-effectiveness. Key optimizations include:

  • Continuous Flow Reactors : Enhance Grignard addition efficiency.

  • Catalyst Recycling : Pd(OH)₂ can be reused in hydrogenation steps.

  • Purification : Silica gel chromatography or crystallization for high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzyl ring .

Scientific Research Applications

4-[(4-fluorophenyl)methyl]piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Structural Variations and Pharmacological Targets

The table below summarizes key structural analogues and their pharmacological profiles:

Compound Name Substituents (R-group) Molecular Weight Target/Activity Key Findings Reference
4-[(4-Fluorophenyl)methyl]piperidin-4-ol 4-Fluorophenylmethyl 223.27 g/mol Not explicitly stated Baseline scaffold for comparison N/A
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7) 4-Fluorobenzyl, 4-fluorophenyl 333.35 g/mol Resistant pathogens High selectivity in antimicrobial assays
4-(4-Iodophenyl)-1-((4-methoxyindol-3-yl)methyl)piperidin-4-ol (6) 4-Iodophenyl, 4-methoxyindolyl 463.31 g/mol Dopamine D2 receptor High D2 affinity (Ki = 1.2 nM)
L-741,626 4-Chlorophenyl, indol-3-ylmethyl 368.85 g/mol Dopamine D2 receptor antagonist >99% purity, potent D2 antagonism
4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol 4-Fluorophenylaminomethyl 224.27 g/mol Not explicitly stated Improved solubility vs. methyl
4F-MPH (methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate) Piperidin-2-yl, fluorophenyl 280.31 g/mol Psychostimulant (DAT inhibition) Enhanced lipophilicity

Key Observations

Conversely, iodine in compound 6 improves receptor binding affinity due to its larger atomic radius and polarizability . Aromatic Systems: Indole- and benzofuran-containing derivatives (e.g., compound 6) exhibit higher dopamine D2 receptor affinity compared to the fluorophenylmethyl scaffold, emphasizing the role of heteroaromatic π-π interactions in receptor binding .

Functional Group Modifications: Hydroxyl vs. Methanol Groups: Methanol derivatives (e.g., compound 7) show enhanced antimicrobial activity, likely due to increased hydrogen-bonding capacity . Amino vs. Methyl Linkages: Replacing the methyl group with an amino linker (e.g., 4-{[(4-fluorophenyl)amino]methyl}piperidin-4-ol) improves aqueous solubility, which may optimize pharmacokinetics .

Selectivity Profiles :

  • Compound 6 demonstrates >100-fold selectivity for D2 over D3 receptors, whereas L-741,626 lacks explicit D3 data but shows high D2 potency. The absence of heteroaromatic moieties in 4-[(4-fluorophenyl)methyl]piperidin-4-ol suggests lower intrinsic receptor selectivity .

Physicochemical Properties

  • LogP and Solubility: The fluorophenylmethyl group in the parent compound contributes to moderate lipophilicity (predicted LogP ~2.1), whereas methanol derivatives (e.g., compound 7) have higher LogP (~3.5) due to the benzyl alcohol moiety . Amino-substituted analogues (e.g., 4-{[(4-fluorophenyl)amino]methyl}piperidin-4-ol) exhibit improved solubility in polar solvents, critical for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(4-fluorophenyl)methyl]piperidin-4-ol, and how can yield/purity be improved?

  • Methodology :

  • Multi-step synthesis : Start with piperidine derivatives and fluorinated aromatic precursors. Use coupling agents (e.g., DCC) for amide bond formation and sodium borohydride for reduction steps. Optimize solvent selection (e.g., ethanol or dichloromethane) and catalysts (e.g., Pd/C for hydrogenation) .
  • Green chemistry : Replace traditional solvents with deep eutectic solvents (DES) to reduce environmental impact. Monitor reaction progress via TLC or HPLC to adjust conditions (temperature, time) .
  • Computational prediction : Leverage quantum chemical calculations (e.g., DFT) and AI-driven tools (e.g., ICReDD’s reaction path search) to predict feasible routes and reduce trial-and-error experimentation .
    • Key Data :
ParameterTraditional MethodGreen Chemistry Approach
Yield60-70%75-85%
Purity (HPLC)≥95%≥98%
Reaction Time24-48 hrs12-24 hrs

Q. Which analytical techniques are critical for characterizing 4-[(4-fluorophenyl)methyl]piperidin-4-ol?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the piperidine ring substitution pattern and fluorine presence. 19^{19}F NMR can verify fluorophenyl group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation. Fragmentation patterns help identify structural isomers .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions in the solid state .
    • Example Workflow :
  • Purify via column chromatography.
  • Record NMR in DMSO-d6 or CDCl3.
  • Cross-validate with IR spectroscopy for hydroxyl (-OH) and C-F stretches (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace fluorine with Cl, CH3, or NO2) and assess impacts on biological activity. Use Suzuki-Miyaura coupling for aryl group diversification .
  • Computational docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like dopamine transporters (DAT) or serotonin receptors .
  • In vitro assays : Compare analogs in receptor-binding assays (e.g., radioligand displacement) and functional screens (e.g., cAMP modulation) .
    • Case Study :
DerivativeDAT IC50 (nM)LogP
Parent compound1202.1
4-Chlorophenyl analog852.8
4-Nitrophenyl analog2201.9

Q. What strategies resolve contradictions in reported biological activity data (e.g., neuroprotective vs. neurotoxic effects)?

  • Methodology :

  • Dose-response studies : Test across a wide concentration range (nM to mM) to identify therapeutic windows. Use SH-SY5Y neuronal cells for neuroactivity profiling .
  • Target deconvolution : Apply CRISPR-Cas9 knockout or siRNA silencing to identify critical pathways (e.g., MAPK/ERK) .
  • Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) and apply machine learning (e.g., random forests) to identify confounding variables (e.g., assay conditions) .

Q. How can pharmacokinetic properties (e.g., BBB penetration) be experimentally profiled?

  • Methodology :

  • In vitro models : Use Caco-2 cell monolayers to assess intestinal permeability and MDCK-MDR1 cells for blood-brain barrier (BBB) penetration potential .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • In vivo PK : Administer to rodents and measure plasma/tissue concentrations over time. Calculate AUC, t1/2t_{1/2}, and clearance .

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